4-nitrobenzyl 1-hydroxy-2-naphthoate
Description
4-Nitrobenzyl 1-hydroxy-2-naphthoate is an ester derivative of 1-hydroxy-2-naphthoic acid, where the hydroxyl group at the 1-position of the naphthalene ring is esterified with a 4-nitrobenzyl group. This compound has garnered attention in medicinal and biochemical research due to its unique redox-sensitive properties. Under hypoxic conditions, the 4-nitrobenzyl ester moiety undergoes reductive cleavage, releasing hydrophilic metabolites that can be trapped within cells. This mechanism has been exploited in the design of hypoxia-targeting probes for diagnostic imaging, such as ⁹⁹ᵐTc-labeled complexes used in SPECT/CT imaging .
The compound’s structure combines the aromatic rigidity of the naphthoate core with the electron-withdrawing nitro group, which influences its reactivity and metabolic stability. Below, we compare its structural, synthetic, and functional properties with related naphthoate derivatives.
Properties
IUPAC Name |
(4-nitrophenyl)methyl 1-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-17-15-4-2-1-3-13(15)7-10-16(17)18(21)24-11-12-5-8-14(9-6-12)19(22)23/h1-10,20H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYMMZRSUPQKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Ester Derivatives of 1-Hydroxy-2-Naphthoic Acid
4-Nitrobenzyl 1-Hydroxy-2-Naphthoate
- Key Feature : The 4-nitrobenzyl group confers redox sensitivity. Under reductive conditions (e.g., in hypoxic tumor cells), the ester bond is cleaved, releasing a charged ⁹⁹ᵐTc complex that accumulates intracellularly .
- Applications : Hypoxia-selective imaging probes, radiopharmaceuticals.
Phenyl 1-Hydroxy-2-Naphthoate (CAS 132-54-7)
- Key Feature : A phenyl ester lacking the nitro group. The absence of redox-sensitive substituents results in greater stability under physiological conditions.
- Applications : Liquid crystal intermediates, synthesis of anticancer agents, and optoelectronic materials .
Methyl 1-Bromo-2-Naphthoate
- Key Feature : A methyl ester with a bromine substituent at the 1-position. The bromine enhances reactivity in cross-coupling reactions.
- Applications : Ligand in coordination chemistry, precursor for pharmaceuticals like adapalene .
- Comparison : The methyl group simplifies synthesis but lacks the functional versatility of nitrobenzyl or phenyl groups.
Sulfamoyl-Substituted 1-Hydroxy-2-Naphthoates
A series of sulfamoyl derivatives (e.g., compounds 3j–3n in ) highlight structural modifications impacting bioactivity:
| Compound | Substituent | Yield (%) | Key Property |
|---|---|---|---|
| 3j | 4-(4-Phenylpiperazinyl)sulfonyl | 64 | Selective enzyme inhibition |
| 3k | 4-(4-Benzylpiperazinyl)sulfonyl | 71 | Enhanced lipophilicity |
| 3l | N-Phenylsulfamoyl | 80 | High solubility in polar solvents |
| 3m | N-(2-Bromophenyl)sulfamoyl | 68 | Halogen-induced steric hindrance |
- Comparison with 4-Nitrobenzyl Ester : Sulfamoyl derivatives prioritize enzyme inhibition (e.g., targeting dioxygenases or kinases) over redox-sensitive applications. The nitrobenzyl group’s reductive cleavage mechanism is absent here, but sulfamoyl groups enable diverse interactions with biological targets .
Biodegradation Intermediates
1-Hydroxy-2-naphthoate is a central intermediate in the bacterial degradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene. Key comparisons include:
- 2-Carboxybenzalpyruvate: The ring-cleavage product of 1-hydroxy-2-naphthoate, catalyzed by 1-hydroxy-2-naphthoate dioxygenase.
- cis-1,2-Dihydro-1,2-dihydroxy-2-naphthoate : A proposed intermediate in 2-naphthoate catabolism, formed via dioxygenation. Unlike the ester derivatives, these metabolites are hydrophilic and funnel into central metabolic pathways (e.g., TCA cycle) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
